1-(4-Chlorophenyl)-2-(phenylthio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-(phenylthio)ethanone is an organic compound characterized by the presence of a chlorophenyl group and a phenylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(phenylthio)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(phenylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(4-Chlorophenyl)-2-(phenylthio)ethanol, using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles including amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-(4-Chlorophenyl)-2-(phenylthio)ethanol.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(phenylthio)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(phenylthio)ethanone involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cell function and viability.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(phenylthio)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)ethanone: Lacks the phenylthio group, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-2-(phenylthio)ethanol: The reduced form of the ethanone, with different physical and chemical characteristics.
1-(4-Chlorophenyl)-1-(phenylthio)ethane: Similar structure but with a different functional group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the chlorophenyl and phenylthio groups, which confer distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylsulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVZUQKWCBSTIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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